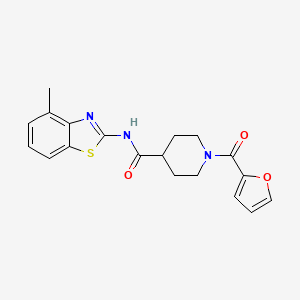
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione, also known as QID, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. QID has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
科学研究应用
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.
作用机制
The mechanism of action of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has also been found to inhibit the production of inflammatory cytokines, reducing inflammation in animal models of rheumatoid arthritis. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.
实验室实验的优点和局限性
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has several advantages and limitations for lab experiments. One advantage is its broad range of biological activities, making it a potential treatment for a range of diseases. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to have low toxicity in animal models, making it a potentially safe treatment option. However, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has several limitations, including its low solubility in water and its potential to form insoluble aggregates, which can affect its bioavailability and activity.
未来方向
There are several future directions for 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione research. One direction is the development of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione derivatives with enhanced biological activities and improved pharmacokinetic properties. Another direction is the exploration of the mechanism of action of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione, which could lead to the identification of new targets for drug development. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione could be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione could be studied in animal models of various diseases to determine its potential clinical applications.
合成方法
The synthesis of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione involves the condensation of anthranilic acid with 8-hydroxyquinoline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then cyclized under acidic conditions to form 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione. The synthesis of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to produce 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione derivatives with enhanced biological activities.
属性
IUPAC Name |
2-quinolin-5-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-11-5-1-2-6-12(11)17(21)19(16)15-9-3-8-14-13(15)7-4-10-18-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBFPZSZMODNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(quinolin-5-yl)-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304062.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)


![(4S)-4-(4-{[(2-chloro-5-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5304116.png)


![4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5304136.png)
![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)